Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a fluorophenyl group, an isopropyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . This compound may act by modulating enzyme activity or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H30FNO4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-yl-2,3-dihydroindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H30FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,23,25,28-29H,14-15H2,1-3H3/b13-12+ |
InChI Key |
GJCKCAUVFZGLHH-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)/C=C/C(CC(CC(=O)OC)O)O |
Canonical SMILES |
CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.